REACTION_CXSMILES
|
C([NH:8][CH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)(OC(C)(C)C)=O.[ClH:18]>O1CCOCC1>[ClH:18].[NH2:8][CH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1 |f:3.4|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 hr stirring at RT the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated in-vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with dry ether (200 ml)
|
Type
|
STIRRING
|
Details
|
the mixture stirred at RT for 4 hrs
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |